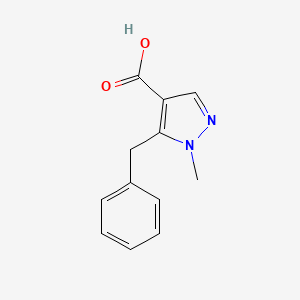
N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide (N-Methyl-6-sulfanyl-3-pyridazinone-4-carboxamide, NMS-Pyr) is an organic compound that has been widely studied in the scientific community due to its potential applications in a variety of fields. NMS-Pyr is a small molecule that can be synthesized in the laboratory, and has been found to have a variety of biological effects.
Mecanismo De Acción
The exact mechanism of action of NMS-Pyr is still not fully understood. However, it is believed to act by binding to specific receptors in the body, including those in the nervous system, cardiovascular system, and immune system. This binding is thought to cause a variety of effects, including changes in the activity of enzymes, hormones, and other molecules. Additionally, it is believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
NMS-Pyr has been found to have a variety of biochemical and physiological effects. In the nervous system, it has been found to have both excitatory and inhibitory effects on neurons, as well as effects on the release of neurotransmitters. In the cardiovascular system, it has been found to have vasodilatory effects, as well as effects on the release of hormones. In the immune system, it has been found to have anti-inflammatory effects, as well as modulatory effects on the activity of immune cells. Additionally, it has been found to have anti-tumor effects in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMS-Pyr has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively non-toxic, and has been found to have a variety of biological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, and its biological effects are not fully understood. Additionally, it is not approved for use in humans, and its effects on humans are not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on NMS-Pyr. One potential direction is to further investigate its effects on the nervous system, cardiovascular system, and immune system. Additionally, further research could be done to investigate its potential as a drug target. Additionally, further research could be done to investigate its potential anti-tumor effects. Additionally, further research could be done to investigate its potential for use in drug design. Finally, further research could be done to investigate its potential for use in other biomedical applications.
Métodos De Síntesis
NMS-Pyr can be synthesized in a variety of ways, including a method involving the condensation of 4-amino-3-methyl-5-sulfanyl-1H-imidazole-4-carboxylic acid with 1-methyl-3-pyridazinone. This method involves the use of aqueous sodium hydroxide to catalyze the reaction, and the product is then purified by recrystallization. This synthesis method has been widely used in the scientific community, and has been found to be relatively simple and efficient.
Aplicaciones Científicas De Investigación
NMS-Pyr has been studied extensively in the scientific community due to its potential applications. It has been used in a variety of research studies, including studies of its effects on the nervous system, cardiovascular system, and immune system. It has also been studied in the context of cancer research, as it has been found to have potential anti-tumor effects. Additionally, NMS-Pyr has been studied in the context of drug design, as it has been found to have potential as a drug target.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide involves the reaction of 6-chloropyridazine-3-thiol with N-methyl-1H-imidazole-4-carboxamide in the presence of a base to form the desired product.", "Starting Materials": [ "6-chloropyridazine-3-thiol", "N-methyl-1H-imidazole-4-carboxamide", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 6-chloropyridazine-3-thiol to a reaction flask", "Add N-methyl-1H-imidazole-4-carboxamide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |
Número CAS |
1334498-37-1 |
Nombre del producto |
N-methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide |
Fórmula molecular |
C9H9N5OS |
Peso molecular |
235.3 |
Pureza |
80 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



